molecular formula C13H15N3O B13639036 2-(4-Aminophenyl)-6-propylpyrimidin-4(3h)-one

2-(4-Aminophenyl)-6-propylpyrimidin-4(3h)-one

Cat. No.: B13639036
M. Wt: 229.28 g/mol
InChI Key: CVFFMDSNHLNAKJ-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrimidine ring substituted with an aminophenyl group and a propyl chain, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzonitrile with propylamine in the presence of a suitable catalyst, followed by cyclization to form the pyrimidine ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups are introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes and DNA.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to bacterial cell membranes, causing membrane disruption and cell lysis. It may also interact with DNA, inhibiting replication and transcription processes.

    Pathways Involved: The compound’s antimicrobial activity is mediated through membrane perturbation and intracellular interactions, leading to the inhibition of essential cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Shares the aminophenyl group but has a benzothiazole ring instead of a pyrimidine ring.

    2-(4-Aminophenyl)benzimidazole: Contains a benzimidazole ring, similar in structure but with different chemical properties.

Uniqueness

2-(4-Aminophenyl)-6-propylpyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a propyl chain, which imparts distinct reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(4-aminophenyl)-4-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H15N3O/c1-2-3-11-8-12(17)16-13(15-11)9-4-6-10(14)7-5-9/h4-8H,2-3,14H2,1H3,(H,15,16,17)

InChI Key

CVFFMDSNHLNAKJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)NC(=N1)C2=CC=C(C=C2)N

Origin of Product

United States

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